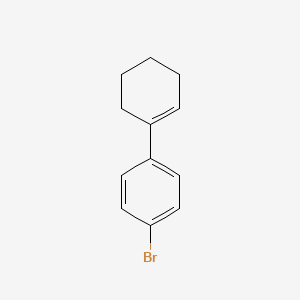

1-Bromo-4-(cyclohex-1-en-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

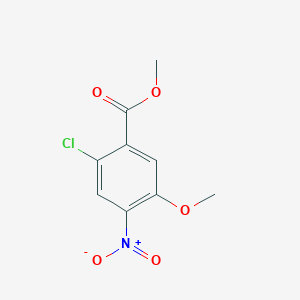

“1-Bromo-4-(cyclohex-1-en-1-yl)benzene” is a chemical compound with the molecular formula C12H13Br . It has an average mass of 237.136 Da and a monoisotopic mass of 236.020050 Da .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(cyclohex-1-en-1-yl)benzene” consists of a benzene ring substituted with a bromine atom and a cyclohexene ring . The cyclohexene ring is an unsaturated cyclic hydrocarbon, meaning that it contains carbon atoms arranged in a ring with a carbon-carbon double bond .Applications De Recherche Scientifique

Chemical Structure and Properties

“1-Bromo-4-(cyclohex-1-en-1-yl)benzene” is a chemical compound with the molecular formula C6H9Br . It is also known as 1-bromocyclohexene . The 3D structure of this compound can be viewed using Java or Javascript .

Use in Synthesis of Tetrahydroindoles

This compound has been used in the synthesis of 4,5,6,7-tetrahydroindoles . Tetrahydroindoles are a structural fragment of a wide variety of medications with neuroleptic, antibiotic, antiproliferative and cytotoxic activities . They are also used as the starting material in the synthesis of indole derivatives .

Use in Rearrangement Reactions

“1-Bromo-4-(cyclohex-1-en-1-yl)benzene” has been used in rearrangement reactions involving SN2 intramolecular nucleophilic addition , pyrrolidine ring opening, imine-enamine tautomerism, and epoxide ring opening . This cascade sequence of reactions is an efficient approach to synthesize 4,5,6,7-tetrahydroindoles .

Use in Synthesis of 4-Oxo-4,5,6,7-Tetrahydroindoles

This compound has been used in the synthesis of 4-oxo-4,5,6,7-tetrahydroindoles . These compounds are valuable intermediates formed upon transformation of indole due to the oxo group modification .

Use in Synthesis of Ethyl 1-(4-Bromobutyl)indole-3-Carboxylate

“1-Bromo-4-(cyclohex-1-en-1-yl)benzene” has been used in the synthesis of ethyl 1-(4-bromobutyl)indole-3-carboxylate . This compound is a valuable intermediate in the synthesis of various indole derivatives .

Use in Ligand Synthesis for Transition Metal Catalysis

Tetrahydroindoles, which can be synthesized using “1-Bromo-4-(cyclohex-1-en-1-yl)benzene”, are used as ligands in the transition metal catalysis . This is a key process in many chemical reactions and industrial processes .

Mécanisme D'action

Mode of Action

The compound’s bromobenzene moiety could potentially undergo nucleophilic aromatic substitution reactions, while the cyclohexene ring might participate in various addition reactions . These interactions could lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the compound’s structure, it could potentially interfere with pathways involving aromatic compounds or cyclohexene derivatives .

Result of Action

The compound’s potential reactivity suggests it could modify target molecules, leading to changes in their function and potentially affecting cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene . .

Propriétés

IUPAC Name |

1-bromo-4-(cyclohexen-1-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISODRHQFKANYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)

![N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2822807.png)

![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)

![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)

![3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2822819.png)

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)